molecular formula C30H28BrN3O4S B296980 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide

2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide

Numéro de catalogue B296980
Poids moléculaire: 606.5 g/mol
Clé InChI: BKYHGXKCBAWILB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of cytokines, which play roles in immune and inflammatory responses. BMS-986165 has shown promise in preclinical studies for the treatment of autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

Mécanisme D'action

2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide inhibits the TYK2 enzyme, which is involved in the signaling pathways of cytokines such as IL-12, IL-23, and type I interferons. By inhibiting TYK2, 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide prevents the activation of downstream signaling pathways, which can lead to the suppression of immune and inflammatory responses.
Biochemical and physiological effects:
2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide has been shown to reduce inflammation and improve pathology in preclinical models of autoimmune diseases. In addition, 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide is its specificity for the TYK2 enzyme, which can reduce the potential for off-target effects. However, one limitation of 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

For 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide research include clinical trials for the treatment of autoimmune diseases, as well as further preclinical studies to investigate its potential for other indications. In addition, studies to investigate the potential for combination therapy with other immune-modulating agents are also warranted.

Méthodes De Synthèse

The synthesis of 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide involves several steps, starting with the reaction of 3-bromoaniline with 4-methylbenzenesulfonyl chloride to form 3-bromo-4-methylbenzenesulfonamide. This intermediate is then reacted with N-(2-phenylethyl)benzamide and acetic anhydride to form the final product, 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide.

Applications De Recherche Scientifique

2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide has been studied in preclinical models for the treatment of autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease. In a mouse model of psoriasis, 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide was shown to reduce skin inflammation and improve skin pathology. In a mouse model of lupus, 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide was shown to reduce kidney inflammation and improve kidney function. In a mouse model of inflammatory bowel disease, 2-[({3-bromo[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide was shown to reduce intestinal inflammation and improve intestinal pathology.

Propriétés

Formule moléculaire

C30H28BrN3O4S

Poids moléculaire

606.5 g/mol

Nom IUPAC

2-[[2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C30H28BrN3O4S/c1-22-14-16-26(17-15-22)39(37,38)34(25-11-7-10-24(31)20-25)21-29(35)33-28-13-6-5-12-27(28)30(36)32-19-18-23-8-3-2-4-9-23/h2-17,20H,18-19,21H2,1H3,(H,32,36)(H,33,35)

Clé InChI

BKYHGXKCBAWILB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3)C4=CC(=CC=C4)Br

SMILES canonique

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3)C4=CC(=CC=C4)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.